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Introduction
AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase

type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive

cortisone to active cortisol, a glucocorticoid hormone that plays a crucial role in regulating

metabolism, inflammation, and stress responses.[3][4][5] By inhibiting 11β-HSD1, AZD8329
reduces local cortisol concentrations in target tissues such as the liver and adipose tissue,

without significantly affecting systemic cortisol levels.[6][7] This targeted mode of action has

positioned 11β-HSD1 inhibitors like AZD8329 as promising therapeutic agents for the

treatment of metabolic disorders, including type 2 diabetes and obesity.[8][9] This technical

guide provides a comprehensive overview of the preclinical pharmacology of AZD8329,

detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols

used for its evaluation.

Core Mechanism of Action
AZD8329 exerts its pharmacological effects by selectively inhibiting the 11β-HSD1 enzyme.

This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for

amplifying intracellular cortisol levels.
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The mechanism of action of AZD8329 is centered on the modulation of the glucocorticoid

signaling pathway. In its basal state, the glucocorticoid receptor (GR) is located in the

cytoplasm in a complex with chaperone proteins. The binding of cortisol, the production of

which is catalyzed by 11β-HSD1, induces a conformational change in the GR. This change

leads to the dissociation of the chaperone proteins and the translocation of the cortisol-GR

complex into the nucleus. Inside the nucleus, this complex binds to glucocorticoid response

elements (GREs) on the DNA, thereby regulating the transcription of target genes involved in

metabolism and inflammation.[3][4][10] AZD8329 blocks the initial step of this cascade by

preventing the conversion of cortisone to cortisol.
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Figure 1: Mechanism of action of AZD8329 in inhibiting the glucocorticoid signaling pathway.

Quantitative Data Summary
The preclinical development of AZD8329 has generated a wealth of quantitative data, which is

summarized in the tables below for easy comparison.

In Vitro Potency and Selectivity
AZD8329 is a highly potent inhibitor of 11β-HSD1 across multiple species, with excellent

selectivity over other related enzymes.
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Target Enzyme Species IC50 (nM)
Selectivity vs.
11β-HSD2

Reference

11β-HSD1
Human

(recombinant)
9 >5000x [2]

11β-HSD1
Human

(adipocytes)
2 - [2]

11β-HSD1
Rat

(recombinant)
8.6 - 89 - [1][2]

11β-HSD1
Dog

(recombinant)
8 - 15 - [1][2]

11β-HSD1
Cynomolgus

Monkey
24 - [1]

11β-HSD1 Mouse 6100 - [1]

11β-HSD2
Human

(recombinant)
>100,000 - [2]

17β-HSD1 Human >100,000 - [2]

17β-HSD3 Human >100,000 - [2]

Table 1: In Vitro Potency and Selectivity of AZD8329

Preclinical Pharmacokinetics
Pharmacokinetic properties of AZD8329 have been evaluated in several preclinical species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8329.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8329.html
https://www.medchemexpress.com/azd8329.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8329.html
https://www.medchemexpress.com/azd8329.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8329.html
https://www.medchemexpress.com/azd8329.html
https://www.medchemexpress.com/azd8329.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8329.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8329.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8329.html
https://www.benchchem.com/product/b1684384?utm_src=pdf-body
https://www.benchchem.com/product/b1684384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Route Dose
Key
Pharmacokinet
ic Parameters

Reference

Han Wistar Rat Oral 10 mg/kg
Plasma levels of

~5x IC50
[2]

Rat Oral
60 mg/kg (single

dose)

Cmax and Tmax

data available in

source

[11]

Rat Oral
120 mg/kg

(single dose)

Cmax and Tmax

data available in

source

[11]

Rat Oral
120 mg/kg

(repeated dose)

Maintained free

plasma

concentrations

between 1.4 µM

(Cmax) and 0.20

µM (Cmin)

[11]

Table 2: Preclinical Pharmacokinetic Profile of AZD8329

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AZD8329
are provided below.

In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a common method for determining the in vitro potency of inhibitors

against 11β-HSD1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD8329 against

recombinant 11β-HSD1.

Materials:
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Recombinant human 11β-HSD1 enzyme

Cortisone (substrate)

NADPH (cofactor)

AZD8329 (test compound)

Scintillation proximity assay (SPA) beads or LC-MS/MS for detection

Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

96-well plates

Procedure:

Prepare a serial dilution of AZD8329 in the assay buffer.

In a 96-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the various

concentrations of AZD8329 or vehicle control.

Initiate the enzymatic reaction by adding radiolabeled or non-radiolabeled cortisone.

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding a stop solution or by solvent extraction).

Quantify the amount of cortisol produced.

SPA method: If using radiolabeled cortisone, add SPA beads that specifically bind to

cortisol. The proximity of the radiolabeled product to the bead generates a signal that is

proportional to the enzyme activity.

LC-MS/MS method: Extract the steroids and quantify the concentrations of cortisone and

cortisol using a validated liquid chromatography-tandem mass spectrometry method.[12]

[13][14][15][16]

Calculate the percent inhibition of 11β-HSD1 activity for each concentration of AZD8329.
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Plot the percent inhibition against the log concentration of AZD8329 and fit the data to a

four-parameter logistic equation to determine the IC50 value.
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Figure 2: Workflow for in vitro 11β-HSD1 inhibition assay.

In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the establishment of a diet-induced obesity model in mice to evaluate the

in vivo efficacy of AZD8329.

Objective: To assess the effect of AZD8329 on body weight, glucose tolerance, and other

metabolic parameters in a mouse model of diet-induced obesity.

Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing

obesity and metabolic syndrome on a high-fat diet.[17][18]

Materials:

C57BL/6J mice

High-fat diet (HFD; e.g., 45-60% kcal from fat)[17][19][20]

Control low-fat diet (LFD; e.g., 10% kcal from fat)

AZD8329 formulation for oral administration

Vehicle control

Equipment for oral gavage, blood glucose measurement, and body composition analysis.

Procedure:

Induction of Obesity:

House mice individually or in small groups.

At 6-8 weeks of age, randomize mice into two dietary groups: HFD and LFD.

Feed the mice their respective diets for a period of 8-16 weeks to induce obesity in the

HFD group.[17][19]
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Monitor body weight and food intake regularly.

Drug Treatment:

After the induction period, randomize the HFD-fed mice into treatment groups (e.g.,

vehicle control, AZD8329 at various doses).

Administer AZD8329 or vehicle daily via oral gavage for a specified duration (e.g., 4-8

weeks).[21][22][23]

Endpoint Measurements:

Body Weight and Composition: Monitor body weight throughout the study. At the end of

the study, measure body composition (fat mass and lean mass) using techniques like

quantitative magnetic resonance (qNMR).

Oral Glucose Tolerance Test (OGTT):

Fast mice for 4-6 hours.[24]

Administer a glucose bolus (e.g., 1-2 g/kg) orally.[24][25][26][27]

Measure blood glucose levels at baseline (0 min) and at various time points post-

glucose administration (e.g., 15, 30, 60, 90, and 120 min).[24][25][26][28]

Biomarker Analysis: At the end of the study, collect blood and tissues for the analysis of

plasma insulin, lipids, and tissue 11β-HSD1 activity.
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Figure 3: Workflow for the in vivo diet-induced obesity mouse model.
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Preclinical Efficacy
In preclinical studies, AZD8329 and other selective 11β-HSD1 inhibitors have demonstrated

beneficial effects on various metabolic parameters. In diet-induced obese mice, administration

of an 11β-HSD1 inhibitor led to a significant reduction in adipose mass and weight gain.[2]

Furthermore, treatment with 11β-HSD1 inhibitors has been shown to improve glucose

tolerance and insulin sensitivity in animal models of type 2 diabetes.[8] These findings support

the therapeutic potential of AZD8329 for the treatment of metabolic syndrome.

Safety and Toxicology
Preclinical safety and toxicology studies are crucial for the development of any new therapeutic

agent. While specific toxicology data for AZD8329 is not extensively detailed in the public

domain, the development of this compound from its predecessor, AZD4017, involved

optimization to reduce acyl glucuronide liability, which can be associated with toxicity.[29] This

structural modification aimed to improve the overall metabolic stability and safety profile of the

molecule.[29]

Conclusion
AZD8329 is a potent and selective 11β-HSD1 inhibitor with a well-defined mechanism of

action. Preclinical in vitro and in vivo studies have demonstrated its ability to effectively inhibit

its target and produce beneficial effects on key metabolic parameters. The data summarized in

this technical guide highlights the promising preclinical profile of AZD8329 as a potential

therapeutic agent for metabolic diseases. Further clinical investigation is warranted to translate

these preclinical findings to human patients.
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To cite this document: BenchChem. [Preclinical Pharmacology of AZD8329: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684384#preclinical-pharmacology-of-azd8329]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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